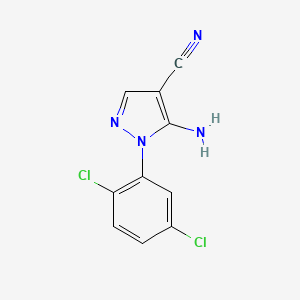

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 73594-96-4) is a pyrazole derivative characterized by a 2,5-dichlorophenyl substituent at the N1 position and a cyano group at the C4 position of the pyrazole ring. This compound belongs to a class of 5-aminopyrazole-4-carbonitriles, which are recognized for their versatility as intermediates in medicinal and agrochemical synthesis.

Propiedades

IUPAC Name |

5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMXEYBNRLGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315540 | |

| Record name | MLS003115690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73594-96-4 | |

| Record name | MLS003115690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael-Type Addition Reaction

This method involves the reaction of 2,5-dichlorophenylhydrazine with (ethoxymethylene)malononitrile. The general procedure is as follows:

Reagents :

- 2,5-Dichlorophenylhydrazine

- (Ethoxymethylene)malononitrile

- Solvent: Absolute ethanol or trifluoroethanol

-

- Dissolve 1.2 mmol of 2,5-dichlorophenylhydrazine in 2 mL of solvent under nitrogen atmosphere.

- Gradually add (ethoxymethylene)malononitrile while stirring.

- Reflux the mixture for several hours (typically around 4 hours).

- Purify the crude product using column chromatography with a hexane/ethyl acetate gradient.

Yield : This method has reported yields ranging from approximately 47% to 84%, depending on the specific substituents used in the hydrazine component.

One-Pot Synthesis

A more efficient one-pot synthesis has been developed that combines multiple reaction steps into a single procedure:

Reagents :

- Phenyl hydrazine derivatives (including dichlorophenyl variants)

- Malononitrile

- Benzaldehyde derivatives (if needed)

-

- Combine phenyl hydrazine (1 mmol), benzaldehyde (if applicable), and malononitrile in a round-bottom flask.

- Add a catalyst such as CuI or other metal complexes under solvent conditions (e.g., ethanol/water).

- Heat the mixture at controlled temperatures (e.g., around 55°C) for optimal reaction rates.

Yield : This method can significantly enhance yields and reduce reaction times compared to traditional methods.

Industrial Production Techniques

In industrial settings, the production of this compound may utilize continuous flow reactors to improve efficiency:

-

- Enhanced scalability and reproducibility.

- Optimization of reaction parameters such as temperature and pressure can lead to improved yields and purity.

-

- Selection of appropriate solvents and catalysts is crucial for maximizing output while minimizing by-products.

Table: Summary of Preparation Methods

| Method | Key Reagents | Typical Yield | Notes |

|---|---|---|---|

| Michael-Type Addition | Ethoxymethylene malononitrile, Hydrazines | Up to 84% | High selectivity observed |

| One-Pot Synthesis | Malononitrile, Phenyl hydrazines | Variable | Efficient; combines multiple steps |

| Industrial Continuous Flow | Various hydrazines | Optimized | Scalable; enhances yield |

The choice of preparation method can greatly influence both yield and purity of the final product. The Michael-type addition is favored for its high selectivity and relatively straightforward procedure, while one-pot syntheses offer significant time savings and operational simplicity.

The preparation methods for synthesizing 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile demonstrate a variety of approaches tailored to different laboratory and industrial needs. Each method possesses distinct advantages regarding yield, efficiency, and scalability. Continued research into optimizing these methods will further enhance the utility of this compound in various chemical applications.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives of the pyrazole compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives, including 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile, can possess significant antibacterial and antifungal properties. They act by inhibiting key enzymes in microbial pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response .

- Anticancer Potential : Recent research indicates that pyrazole derivatives can target specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have been studied for their ability to inhibit Aurora kinases and other key signaling pathways in cancer cells .

Case Studies

Several studies highlight the applications of this compound:

-

Antibacterial Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The study specifically noted that modifications to the phenyl ring could enhance antimicrobial efficacy . -

Anti-inflammatory Mechanisms :

In an investigation into anti-inflammatory agents, researchers synthesized a series of pyrazole derivatives including this compound. These compounds were tested for their ability to inhibit COX enzymes and showed promising results in reducing inflammation in preclinical models . -

Cancer Research :

A recent publication focused on the anticancer properties of pyrazole derivatives, revealing that compounds targeting Aurora kinases could significantly reduce tumor growth in xenograft models. The study highlighted the potential of this compound as a lead compound for further development in cancer therapeutics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | High | Moderate | Moderate |

| 5-Amino-4-benzoyl-3-methylthio-1H-pyrazole | Low | High | Low |

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and amino groups allows for strong interactions with the target molecules, enhancing its efficacy.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring and pyrazole core critically influence reactivity and bioactivity. Key comparisons include:

Data Tables

Table 1: Comparative Physical Properties

Actividad Biológica

5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H6Cl2N4

- Molecular Weight : 253.09 g/mol

- CAS Number : 58791-79-0

The compound features a pyrazole ring substituted with a dichlorophenyl group and a cyano group at the 4-position, contributing to its unique biological profile.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown effectiveness against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth:

- Mechanism of Action : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase has been reported as critical pathways affected by these compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases:

- Clinical Relevance : Pyrazoles are being investigated for their role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain pyrazole derivatives exhibit notable efficacy against various pathogens:

- Antifungal Activity : Some derivatives have been reported to possess significant antifungal effects against strains such as Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's potency by increasing its lipophilicity and improving binding affinity to biological targets.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases potency against cancer cells |

| Cyano Group | Enhances solubility and bioavailability |

Study on Anticancer Activity

A notable study explored the anticancer effects of various pyrazole derivatives, including this compound. The compound was tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines, showing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The combination index method indicated a synergistic effect when used in conjunction with doxorubicin, enhancing overall efficacy .

Anti-inflammatory Research

In a separate study focusing on anti-inflammatory activity, researchers evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated a marked reduction in TNF-alpha and IL-6 levels in treated cells, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound is synthesized via multi-step reactions, often starting with condensation of substituted anilines (e.g., 2,4-dichloroaniline) with cyanoacetate derivatives. Key steps include diazotization, hydrogenation, and cyanomethylation. For example, 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (a structurally similar analog) is synthesized by reacting 2,4-dichloroaniline with ethyl cyanoacetate and formaldehyde under controlled pH and temperature . Lithium hydroxide in dimethyl sulfoxide (DMSO) at 343 K is used for subsequent functionalization .

- Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., sodium cyanide) significantly impact yield.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodology : X-ray crystallography is the gold standard for confirming molecular conformation. Intramolecular hydrogen bonding (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 74.03° in a related pyrazole derivative) provide structural insights . Complementary techniques include:

- NMR : To verify substituent positions and purity.

- FT-IR : For identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- Elemental Analysis : To confirm empirical formula consistency .

Q. What pharmacological activities are associated with the 5-aminopyrazole scaffold?

- Methodology : The scaffold is explored for adenosine A1 receptor antagonism and antimicrobial activity. Derivatives like fipronil (a pesticide) and ethiprole demonstrate pesticidal properties via GABA receptor modulation . Biological assays (e.g., receptor binding studies) and in vitro antimicrobial screens (MIC determinations) are standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for receptor binding). Analyze confounding variables:

- Solvent Effects : DMSO concentration in assays may alter compound solubility or activity.

- Isomerism : Regiochemical differences (e.g., 2,4- vs. 2,5-dichloro substitution) can drastically alter bioactivity .

- Theoretical Frameworks : Link discrepancies to molecular docking simulations or QSAR models to identify structure-activity relationships .

Q. What strategies are effective for designing derivatives with enhanced stability or target specificity?

- Methodology :

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Ethiprole and pyriprole derivatives exemplify this approach .

- Crystallography-Driven Design : Use hydrogen-bonding patterns (e.g., C–H⋯O interactions) to predict solid-state stability and solubility .

- Hybrid Scaffolds : Fuse pyrazole cores with pyrimidine or triazole rings to enhance binding affinity, as seen in pyrazolo[3,4-d]pyrimidine syntheses .

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

- Methodology :

- DFT Calculations : Predict transition states and intermediates for key steps like cyanomethylation.

- Process Simulation : Use software (e.g., Aspen Plus) to model heat and mass transfer in multi-step reactions, minimizing side products .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent selection, catalyst loading) .

Q. What are the challenges in characterizing trace impurities, and how are they addressed?

- Methodology :

- HPLC-MS/MS : Detect and quantify impurities at ppm levels. Use C18 columns with acetonitrile/water gradients for separation.

- Isotopic Labeling : Track impurity origins (e.g., unreacted starting materials) using ¹³C-labeled precursors .

- Stability Studies : Accelerated degradation under stress conditions (heat, light) identifies labile functional groups .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.